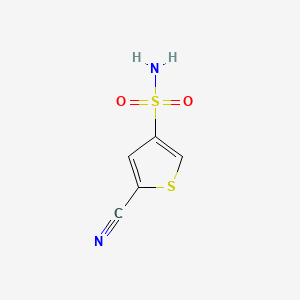

5-Cyanothiophene-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2O2S2 |

|---|---|

Molecular Weight |

188.2 g/mol |

IUPAC Name |

5-cyanothiophene-3-sulfonamide |

InChI |

InChI=1S/C5H4N2O2S2/c6-2-4-1-5(3-10-4)11(7,8)9/h1,3H,(H2,7,8,9) |

InChI Key |

LEMGBNKSTYUPTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyanothiophene 3 Sulfonamide and Its Analogues

Direct Synthesis Approaches to the 5-Cyanothiophene-3-sulfonamide Core

The direct construction of the this compound scaffold primarily relies on established methods of thiophene (B33073) ring formation followed by or concurrent with the introduction of the essential cyano and sulfonamide functionalities.

A classical and widely employed method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. researchgate.net In the context of thiophene-based structures, the key intermediate is a thiophene sulfonyl chloride. The general approach involves the preparation of the requisite substituted thiophene, followed by chlorosulfonylation and subsequent amination.

The synthesis often begins with a suitable thiophene precursor. This precursor is then subjected to chlorosulfonylation, typically using chlorosulfonic acid, to generate the corresponding thiophene sulfonyl chloride. chemicalbook.com This intermediate is often moisture-sensitive and is used directly in the next step. chemicalbook.com The final step is the reaction of the thiophene sulfonyl chloride with ammonia (B1221849) or an appropriate amine to furnish the desired sulfonamide. researchgate.netcbijournal.com The reactivity and stability of sulfonyl chlorides, such as 2-thiophenesulfonyl chloride, have been studied to understand the mechanism of solvolysis, which is typically a concerted SN2 process. nih.govresearchgate.net

Alternative methods for generating sulfonyl chlorides from thiols have also been developed. These include oxidative chlorination using reagents like a combination of hydrogen peroxide and thionyl chloride, or N-chlorosuccinimide with a chloride source. cbijournal.com These methods provide pathways to sulfonyl chloride intermediates that can be immediately trapped with an amine to form the sulfonamide. cbijournal.com

| Intermediate | Reagent for Sulfonylation | Amine Source | Resulting Product Class |

| Thiophene | Chlorosulfonic Acid | Ammonia | Thiophene sulfonamide |

| Thiol | H₂O₂ / SOCl₂ | Primary/Secondary Amine | Substituted Sulfonamide |

| Thiol | N-Chlorosuccinimide / R₄N⁺Cl⁻ | Primary/Secondary Amine | Substituted Sulfonamide |

To improve efficiency and reduce the number of isolation steps, one-pot synthetic strategies have been explored for the synthesis of sulfonamides. These methods combine multiple reaction steps into a single process.

One such strategy involves the in-situ generation and reaction of sulfonyl chlorides. For instance, thiols can be converted to sulfonyl chlorides and then reacted with amines in the same reaction vessel, avoiding the isolation of the often-unstable sulfonyl chloride intermediate. cbijournal.com Another innovative one-pot approach utilizes a palladium-catalyzed C-H functionalization followed by a sulfination sequence to access aryl sulfonamides. nih.gov This method employs Rongalite (sodium hydroxymethylsulfinate) as an SO₂²⁻ source in a palladium-catalyzed reaction with aryl sulfonium (B1226848) salts to form a hydroxymethyl sulfone intermediate, which can then be converted to the sulfonamide. nih.gov

More recently, a one-pot synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. thieme-connect.com This process involves a regioselective para-iodination of an activated arene followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide, which could be adapted for heterocyclic systems like thiophene. thieme-connect.com Additionally, methods for converting aromatic carboxylic acids directly into sulfonamides in a one-pot procedure have been reported, leveraging copper-mediated decarboxylative chlorosulfonylation followed by amination. nih.gov Such strategies hold promise for the streamlined synthesis of complex sulfonamides, including thiophene-based analogues.

| Strategy | Key Reagents | Intermediate Type | Benefit |

| In-situ Sulfonyl Chloride Generation | Thiol, Oxidizing/Chlorinating agents, Amine | Sulfonyl Chloride | Avoids isolation of unstable intermediate |

| C-H Sulfination | Aryl Sulfonium Salt, Pd Catalyst, Rongalite, Amine | Hydroxymethyl Sulfone | Site-selective, uses SO₂ surrogate |

| Sequential Iodination/N-arylation | Arene, Fe/Cu Catalysts, NIS, Sulfonamide | Aryl Iodide | Direct C-H to C-N bond formation |

| Decarboxylative Sulfonylation | Carboxylic Acid, Cu Catalyst, SO₂Cl₂, Amine | Sulfonyl Chloride | Uses readily available starting materials |

Synthesis of this compound Derivatives and Related Structures

The core this compound structure serves as a scaffold for the development of a diverse range of derivatives. These modifications are typically achieved through functionalization of the thiophene ring or by coupling reactions to introduce new chemical entities.

The thiophene ring is amenable to various chemical transformations, allowing for the introduction of a wide range of substituents. The Gewald reaction is a powerful method for constructing substituted 2-aminothiophenes from a ketone or aldehyde, elemental sulfur, and an activated nitrile. utrgv.edu This approach allows for the incorporation of substituents at various positions on the thiophene ring from the outset.

Once the thiophene ring is formed, further modifications can be made. For example, an amino group on the thiophene ring can be a handle for further reactions. The synthesis of thiophene-2-carboxamide derivatives with hydroxyl, methyl, and amino groups at the 3-position has been demonstrated through the cyclization of various precursors. nih.gov These functional groups can influence the electronic properties and biological activity of the final molecule. nih.gov The cyano group itself can be a precursor for other functionalities through reduction to an amine or hydrolysis to a carboxylic acid.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are invaluable tools for creating carbon-carbon bonds and introducing aryl or heteroaryl moieties onto the thiophene ring. researchgate.net This reaction typically involves the coupling of a halo-thiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. doaj.orgacs.org

For instance, 5-bromothiophene-2-sulfonamide (B1270684) has been used as a substrate in Suzuki-Miyaura reactions with various aryl boronic acids to synthesize a series of 5-arylthiophene-2-sulfonamide derivatives. doaj.org This demonstrates the feasibility of introducing diverse aromatic systems at the 5-position of a thiophene sulfonamide. The efficiency of Suzuki-Miyaura coupling can be high, even for challenging substrates like heteroaryl chlorides, particularly when conducted in aqueous solvent systems. acs.org

A three-component synthesis of sulfonamides has also been developed using sulfuric chloride as a linchpin in a palladium-catalyzed Suzuki-Miyaura coupling with secondary amines and arylboronic acids, offering another route to complex sulfonamides. nih.gov

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Key Catalyst | Resulting Structure |

| Suzuki-Miyaura | 5-Bromothiophene-2-sulfonamide | Arylboronic Acid | Palladium Catalyst | 5-Arylthiophene-2-sulfonamide |

| Suzuki-Miyaura | (Hetero)aryl Chloride | Thiophene boronic Acid | Palladium Catalyst | Aryl-thiophene |

| Three-Component Coupling | In-situ Sulfamoyl Chloride | Arylboronic Acid | Palladium Catalyst | N,N,C-Trisubstituted Sulfonamide |

The cyanothiophene-sulfonamide motif can be incorporated into more complex molecular architectures, such as fused or bridged ring systems, to create hybrid scaffolds. The development of synthetic strategies to access diverse cyclic sulfonamides is an active area of research. nih.govd-nb.infonih.gov

A "branching-folding" synthetic strategy has been used to generate a variety of cyclic benzo-sulfonamide scaffolds from common ketimine substrates. nih.govd-nb.info This involves annulation reactions to build complexity, followed by ring-expansion methods. Such concepts could be applied to thiophene-based systems. Furthermore, electrochemical methods have been employed for the radical cascade cyclization of 1,6-enynes to access sulfonamides containing medium-sized bridged or fused rings. nih.gov These advanced synthetic techniques open the door to novel and structurally complex molecules that incorporate the cyanothiophene-sulfonamide unit, potentially leading to compounds with unique properties.

Green Chemistry Principles and Sustainable Synthesis Routes

The growing emphasis on environmental stewardship in the chemical and pharmaceutical industries has propelled the adoption of green chemistry principles in the synthesis of complex molecules like this compound and its analogues. unibo.itresearchgate.net This approach seeks to minimize or eliminate the use and generation of hazardous substances by focusing on aspects such as atom economy, use of safer solvents, energy efficiency, and waste prevention. nih.govijrpc.comresearchgate.net The development of sustainable synthetic routes is not only an environmental imperative but also a strategy for creating more efficient and cost-effective manufacturing processes. researchgate.net

The core of green chemistry is articulated in twelve principles, which serve as a framework for designing new chemical processes. nih.govresearchgate.net For the synthesis of thiophene sulfonamides, these principles translate into tangible strategies such as employing water or other benign solvents, utilizing catalytic reactions over stoichiometric ones, and designing one-pot syntheses to reduce intermediate separation steps and solvent use. nih.govsci-hub.sescilit.com

Application of Green Solvents

Traditional organic syntheses often rely on volatile and toxic organic solvents, which pose significant environmental and health risks. rsc.org Green chemistry promotes the use of safer alternatives.

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Researchers have developed methods for synthesizing sulfonamide derivatives in aqueous media. sci-hub.sescilit.com For instance, the reaction of sulfonyl chlorides with amines can be efficiently carried out in water, often with a simple base like sodium carbonate or sodium bicarbonate to neutralize the HCl byproduct. sci-hub.sescilit.com This approach simplifies product isolation, as many sulfonamide products are insoluble in water and can be collected by filtration. nih.gov A facile and environmentally benign method for synthesizing sulfonamide derivatives at room temperature using water as a solvent has been described, leading to high yields (88-93%) of the desired products. sci-hub.se

Polyethylene Glycol (PEG): PEG is another environmentally benign solvent, noted for its water solubility, thermal stability, and biocompatibility. sci-hub.se A green synthesis of sulfonamides has been reported using PEG-400 as the reaction medium with potassium carbonate as the base, achieving yields between 72-88%. sci-hub.se

Catalysis and One-Pot Syntheses

Catalytic methods are preferred as they reduce the amount of reagents needed and can lead to higher selectivity, thereby minimizing waste—a core principle of green chemistry. nih.govthieme-connect.com

Metal-Free and Metal-Catalyzed Reactions: To circumvent the issues associated with traditional methods that use corrosive reagents, modern approaches focus on catalysis. nih.gov Iodine-mediated synthesis provides a metal-free, cost-effective, and practical route to various sulfonamides from sodium sulfinates and amines at room temperature. nih.gov Copper-catalyzed oxidative coupling of sodium sulfinates and amines also represents a significant advancement. nih.gov More recently, the use of magnetic nanocatalysts like CuFe2O4@SiO2 has been explored for the synthesis of sulfonamide derivatives, offering the advantage of easy separation and recyclability. biolmolchem.com

One-Pot Synthesis: Streamlining synthetic sequences into one-pot reactions significantly reduces waste and improves efficiency by avoiding the isolation and purification of intermediates. nih.gov The direct oxidative coupling of thiols and amines is a prime example, as it bypasses the need to pre-functionalize starting materials, thus simplifying the synthetic route and reducing waste generation. nih.gov An eco-friendly method for preparing various thiophene-containing p-toluene sulfonamide derivatives has been achieved through a one-pot Knoevenagel condensation pathway. researchgate.net

The following table summarizes various green synthetic approaches for sulfonamides, which are applicable to the synthesis of this compound and its analogues.

| Methodology | Solvent/Catalyst | Key Green Principles | Yield | Reference |

|---|---|---|---|---|

| Reaction of sulfonyl chlorides with amines | Water, Na2CO3 | Safer Solvents, Waste Prevention | 88-93% | sci-hub.se |

| Reaction of sulfonyl chlorides with amines | PEG-400, K2CO3 | Safer Solvents, Energy Efficiency | 72-88% | sci-hub.se |

| Iodine-mediated S-N bond formation | Iodine (catalyst) | Catalysis, Atom Economy | Good to Excellent | nih.gov |

| Copper-catalyzed oxidative coupling | Cu catalyst, O2 or DMSO (oxidant) | Catalysis, Use of Renewable Feedstocks (O2) | Good to Excellent | nih.gov |

| Knoevenagel condensation pathway | Eco-friendly conditions | Atom Economy, Waste Prevention | High | researchgate.net |

| Direct oxidative coupling of thiols and amines | Various catalysts (e.g., I2, TEMPO) | Reduce Derivatives, Atom Economy | Good to Quantitative | nih.gov |

Sustainable Feedstocks and Atom Economy

Another key aspect of green chemistry is the use of renewable feedstocks and designing syntheses with high atom economy, ensuring that a maximum amount of the starting materials is incorporated into the final product. nih.gov The direct synthesis of sulfonamides from thiols and amines, for example, represents a highly atom-economical approach as it avoids the use of protecting groups and reduces the number of synthetic steps. nih.gov

The development of sustainable routes for synthesizing this compound and its analogues is an ongoing effort. By adhering to the principles of green chemistry, the scientific community can develop processes that are not only environmentally responsible but also safer and more economically viable. researchgate.netijrpc.com

Computational and Theoretical Investigations of 5 Cyanothiophene 3 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For thiophene (B33073) derivatives, DFT calculations provide valuable data on molecular orbitals, reactivity descriptors, and optical properties. While specific DFT data for 5-Cyanothiophene-3-sulfonamide is not extensively published, analysis of related thiophene structures allows for a theoretical understanding. For instance, studies on 3,5-dicyanothiophene and various 5-arylthiophene-2-sulfonylacetamides have utilized DFT at levels like B3LYP/6-311G(d,p) to calculate key electronic parameters. nih.govnih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic behavior and reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap is associated with high chemical reactivity and low kinetic stability, characterizing the molecule as "soft". researchgate.net Conversely, a large energy gap suggests high stability. In conjugated systems like thiophenes, increased conjugation tends to lower the HOMO-LUMO gap. reddit.com For many organic molecules, these energy gaps are crucial for predicting their behavior in chemical reactions. rsc.org

| Parameter | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity towards electrophiles. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity towards nucleophiles. researchgate.net |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity, lower stability, and easier electronic excitation. researchgate.net |

Global reactivity descriptors derived from HOMO and LUMO energies quantify the reactivity of a molecule. These descriptors are calculated using DFT methods and provide a deeper understanding of chemical behavior. dergipark.org.tr

Electronic Chemical Potential (μ): This measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. Molecules with higher chemical potential are better electron donors. dergipark.org.tr

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.netsid.ir

Electrophilicity Index (ω): Proposed by Parr, this index quantifies the ability of a species to accept electrons. sid.ir It is defined as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile. dergipark.org.tr

Studies on related compounds, such as 3,5-dicyanothiophene, have successfully correlated theoretical electrophilicity indices (ω) with experimentally determined electrophilicity parameters (E), validating the predictive power of these DFT-derived descriptors. nih.gov

| Descriptor | Formula | Interpretation |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency to exchange electron density with the environment. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change in electron configuration. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons; a measure of electrophilic character. researchgate.netresearchgate.net |

The calculated values of the HOMO-LUMO energy gap and global reactivity descriptors directly inform predictions of chemical reactivity and stability. dergipark.org.tr

A molecule with a low HOMO-LUMO gap is generally more reactive because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The electrophilicity index helps to classify the molecule's reactive nature; for instance, a high ω value suggests the molecule will readily react with nucleophiles. nih.gov In the case of 3,5-dicyanothiophene, DFT calculations helped to establish it as a significant electrophile, which was confirmed through kinetic studies of its reactions with amines. nih.gov The stability of a molecule is inversely related to its reactivity; therefore, molecules with larger energy gaps and lower electrophilicity indices are predicted to be more stable. researchgate.net

Nonlinear optical (NLO) materials have applications in technologies like optical signal processing and harmonic generation. ripublication.com Quantum chemical calculations are used to predict the NLO properties of molecules by calculating their hyperpolarizability (β). researchgate.net

Hyperpolarizability is a measure of how the dipole moment of a molecule changes in the presence of an external electric field, indicating its NLO response. Thiophene-based systems are of interest for NLO applications due to their π-conjugated electronic structure. researchgate.net Calculations for various thiophene derivatives show that factors like the presence of strong electron-donating and electron-accepting groups, as well as increased conjugation length, can significantly enhance the hyperpolarizability. dergipark.org.trresearchgate.net A small HOMO-LUMO gap is often correlated with a large hyperpolarizability value, suggesting that molecules with high reactivity may also possess significant NLO properties. ripublication.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This is crucial for drug discovery and understanding mechanisms of action.

Molecular docking studies are performed to investigate the binding conformations and affinities between a ligand and a protein's active site. nih.gov For sulfonamide derivatives, a common target is Dihydropteroate (B1496061) Synthase (DHPS), an enzyme essential for bacterial folate synthesis. nih.gov Docking simulations can predict the binding energy and identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex.

In studies of novel sulfonamides, researchers use software like Molecular Operating Environment (MOE) to dock the compounds into the active site of a target protein (e.g., E. coli DHPS, PDB code 1AJ0). nih.gov The process involves preparing both the ligand and protein structures, identifying the binding site, and then running the docking algorithm to generate and score potential binding poses. nih.gov The results, often given as a docking score or binding energy, help to prioritize compounds for synthesis and biological testing. nih.gov Sulfonamides have also been investigated as inhibitors for other targets, including protein-protein interactions like the HDM2/p53 complex and enzymes such as acetylcholinesterase. nih.govnih.gov

Conformational Analysis and Dynamics via Theoretical Methods

The three-dimensional structure and conformational flexibility of sulfonamides are critical determinants of their biological activity. Theoretical methods, particularly quantum chemical calculations, provide profound insights into the preferred spatial arrangements of the molecule. The conformational landscape of thiophene sulfonamides is primarily defined by the rotational barriers around the C-S (thiophene-sulfonamide) and S-N bonds.

Quantum chemical studies on related sulfonamides have shown that the orientation of the sulfonamide group (-SO₂NH₂) relative to the aromatic ring is a key factor. mdpi.com For sulfanilamide, a molecule with a benzene (B151609) ring, calculations at the B3LYP/6-311++G(3df,2p) level of theory identified four potential conformers based on the orientation of the amino and amide groups. nih.gov In the gas phase, an eclipsed conformation of the NH₂ and SO₂ groups is predicted to be the most stable. nih.gov However, the inclusion of solvent effects, either implicitly (IEF-PCM method) or explicitly, favors a staggered conformation, highlighting the significant role of the environment in determining the molecule's final shape. nih.gov

For thiophene sulfonamide derivatives, Density Functional Theory (DFT) calculations have been employed to determine their optimized geometries. semanticscholar.org These studies provide detailed information on bond lengths, bond angles, and dihedral angles that characterize the lowest energy conformer. Analysis of the structures of similar sulfonamides in crystallographic databases indicates that weak intramolecular interactions can significantly influence the conformational preferences of the sulfonamide group. mdpi.com

Below is a table summarizing key calculated geometrical parameters for a representative thiophene sulfonamide backbone, derived from DFT studies on similar derivatives.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| S=O | Sulfonyl oxygen double bond | 1.45 - 1.46 Å semanticscholar.org |

| S-NH₂ | Sulfonamide nitrogen single bond | 1.67 - 1.68 Å semanticscholar.org |

| Thiophene C-S | Carbon-Sulfur bond within the thiophene ring | 1.73 - 1.75 Å semanticscholar.org |

| **Bond Angles (°) ** | ||

| O=S=O | Angle between the two sulfonyl oxygens | 120.46 - 121.18° semanticscholar.org |

| O=S-NH₂ | Angle between sulfonyl oxygen, sulfur, and nitrogen | 105.04 - 111.26° semanticscholar.org |

| Thiophene C-S-C | Angle of the sulfur atom within the thiophene ring | ~92-93° |

This table presents typical values for the thiophene sulfonamide scaffold based on computational studies of its derivatives.

Spectroscopic Simulations and Validation (e.g., FT-IR, UV-Vis)

Computational spectroscopy is a powerful tool for interpreting and predicting the spectral features of molecules. By simulating spectra using methods like DFT, researchers can assign specific vibrational and electronic transitions to observed experimental peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Simulated FT-IR spectra for sulfonamides and thiophene derivatives have been extensively reported. semanticscholar.orgorientjchem.org These calculations help in assigning the characteristic vibrational modes. For the this compound molecule, key vibrational frequencies can be predicted based on studies of similar compounds. The nitrile (-C≡N) group typically exhibits a strong, sharp absorption band. The sulfonamide group (-SO₂NH₂) gives rise to several characteristic peaks, including symmetric and asymmetric stretching vibrations of the S=O bonds, as well as stretching and bending modes of the N-H bond. orientjchem.org Vibrations of the thiophene ring, such as C-H and C-S stretching, also appear in the spectrum. iosrjournals.org

The table below lists the expected principal vibrational frequencies for this compound based on DFT calculations performed on analogous structures.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | Sulfonamide (-NH₂) | 3300 - 3500 |

| C≡N Stretch | Nitrile | 2220 - 2260 |

| S=O Asymmetric Stretch | Sulfonamide (-SO₂) | 1300 - 1350 orientjchem.org |

| S=O Symmetric Stretch | Sulfonamide (-SO₂) | 1150 - 1180 orientjchem.org |

| C-S Stretch | Thiophene Ring | 680 - 710 iosrjournals.org |

This table is a compilation of representative data from computational studies on thiophene and sulfonamide derivatives.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra, providing information on electronic transitions. The absorption bands in the UV-Vis spectrum correspond to the promotion of electrons from occupied to unoccupied molecular orbitals, most notably the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on thiophene sulfonamide derivatives have calculated HOMO-LUMO energy gaps to be in the range of 3.44–4.65 eV. semanticscholar.org This energy gap is indicative of the electronic stability of the molecule and corresponds to absorption in the UV region.

| Parameter | Description | Typical Calculated Value |

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 3.44 - 4.65 eV semanticscholar.org |

This value is representative of the broader class of thiophene sulfonamide derivatives.

In Silico ADME/T Analysis of Thiophene Sulfonamide Derivatives

In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of potential drug candidates. Studies on various thiophene sulfonamide derivatives have utilized computational models to predict these properties. nih.gov

A primary step in this analysis is the evaluation of "drug-likeness," often assessed using frameworks like Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a compound has a molecular weight >500 Da, a logP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Computational studies on a series of thiophene sulfonamide derivatives showed that they generally comply with these rules. nih.govresearchgate.net

Further ADME predictions, often performed using software like SwissADME, provide more detailed parameters. nih.gov These can include predictions of gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450), and aqueous solubility. The topological polar surface area (TPSA) is another crucial parameter, with values between 20 and 130 Ų often considered optimal for oral bioavailability. nih.gov

The following table summarizes key ADME parameters predicted for the class of thiophene sulfonamide derivatives based on various in silico studies.

| ADME Parameter | Description | Predicted Outcome for Thiophene Sulfonamides |

| Lipinski's Rule of Five | Assesses drug-likeness for oral bioavailability. | Generally compliant nih.govresearchgate.net |

| Molecular Weight (MW) | Size of the molecule. | Typically < 500 g/mol nih.gov |

| Lipophilicity (XLOGP3) | Oil/water partition coefficient. | Typically between -0.7 and +5.0 nih.gov |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Often within the optimal range of 20-130 Ų nih.gov |

| Aqueous Solubility (log S) | The logarithm of the molar solubility. | Predicted to have adequate solubility nih.gov |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | High probability predicted |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system. | Generally predicted to not permeate |

This table represents a general profile for thiophene sulfonamide derivatives based on available in silico models and may not be specific to every individual compound.

Structure Activity Relationship Sar Studies of 5 Cyanothiophene 3 Sulfonamide Derivatives

Elucidating Structural Determinants for Biological Activity

Detailed studies elucidating the specific structural features of 5-cyanothiophene-3-sulfonamide derivatives that are critical for biological activity are not extensively documented. General principles from related sulfonamide classes suggest that the sulfonamide group itself is a primary determinant for activity, particularly in the context of enzyme inhibition where it can coordinate with metal ions in the active site. The electronic properties of the thiophene (B33073) ring, influenced by the electron-withdrawing cyano group at the 5-position, would likely play a significant role in modulating the acidity of the sulfonamide proton and its binding affinity. However, without specific experimental data on a series of analogs, these remain theoretical considerations.

Impact of Substituent Modifications on Efficacy and Selectivity

The impact of modifying substituents on the this compound core on efficacy and selectivity has not been systematically explored in published research. For other classes of thiophene sulfonamides, such as the 2-sulfonamide isomers, the introduction of various substituents on the thiophene ring has been shown to significantly influence their inhibitory potency and selectivity against different enzyme isoforms. For example, in a series of 5-substituted-thiophene-2-sulfonamides, the nature of the substituent at the 5-position was found to be crucial for activity. However, this information cannot be directly extrapolated to the 3-sulfonamide isomer.

A comprehensive SAR study would involve the synthesis and biological evaluation of a library of this compound derivatives with diverse substituents at various positions to understand their effects.

Correlation between Molecular Structure and Observed Biological Profiles

A direct correlation between the molecular structure of this compound derivatives and their biological profiles cannot be established without dedicated research and corresponding data. While general trends from other sulfonamide-based inhibitors suggest that modifications affecting steric bulk, electronics, and hydrogen bonding potential would influence activity, specific data for this particular scaffold is needed.

For instance, studies on related heterocyclic sulfonamides have shown that the addition of different aryl or alkyl groups can lead to significant variations in biological activity, including enhanced potency or improved selectivity for specific enzyme targets. The generation of such data for this compound would require a focused research effort involving chemical synthesis, biological screening, and computational modeling to build a predictive SAR model.

Pharmacological and Biological Activity Profiling of 5 Cyanothiophene 3 Sulfonamide and Its Analogues in Vitro

Carbonic Anhydrase (CA) Inhibition Studies

Sulfonamides derived from the 5-cyanothiophene scaffold have been a subject of significant research interest due to their potent inhibitory effects on carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for various physiological processes. nih.govnih.gov The primary sulfonamide group is a key pharmacophore that anchors to the Zn2+ ion within the enzyme's active site. nih.gov Thiophene-based sulfonamides, in particular, have been recognized as effective CA inhibitors since the foundational work of Davenport in 1945. mdpi.com

Analogues of 5-cyanothiophene-3-sulfonamide have been extensively evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are ubiquitous and involved in numerous physiological functions, while the transmembrane isoforms hCA IX and hCA XII are overexpressed in many types of hypoxic tumors, making them validated targets for anticancer therapies. nih.gov

Studies on various series of thiophene-based sulfonamides demonstrate a wide range of inhibition potencies. For instance, a series of 2-thiophene-sulfonamides incorporating 1-substituted aryl-1,2,3-triazolyl moieties showed moderate to weak inhibition against hCA I, with inhibition constants (Kᵢ) in the range of 224–7544 nM. nih.gov In contrast, these same compounds were highly effective, low nanomolar inhibitors of the physiologically dominant hCA II, with Kᵢ values between 2.2 and 7.7 nM. nih.gov

The tumor-associated isoforms are also significantly inhibited by these compounds. The same series of 2-thiophene-sulfonamides inhibited hCA IX with Kᵢ values ranging from 5.4 to 811 nM and hCA XII with Kᵢ values from 3.4 to 239 nM. nih.gov Another study on benzenesulfonamides incorporating nitrophthalimide moieties reported Kᵢ values against hCA I in the 295-10,000 nM range, against hCA II from 1.7-887 nM, and against hCA XII from 90-3,746 nM. epa.gov

The structural features of the analogues play a critical role in their inhibitory potency. The "tail approach," which involves modifying the molecule's periphery, is a key strategy for modulating activity and selectivity. nih.gov For example, the nature of the aromatic moiety attached to the thiophene (B33073) ring significantly influences activity against different isoforms. mdpi.com

Table 1: Inhibitory Activity of Selected Thiophene Sulfonamide Analogues against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)

| Compound Series | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides nih.gov | 224–7544 | 2.2–7.7 | 5.4–811 | 3.4–239 |

| Benzenesulfonamides with Nitrophthalimide Moieties epa.gov | 295–10,000 | 1.7–887 | Micromolar | 90–3746 |

| Mono-tailed Benzenesulfonamides nih.gov | 68.4–458.1 | 62.8–153.7 | - | 55.4–113.2 |

Achieving isoform-selective inhibition is a primary goal in the design of CA inhibitors to minimize off-target effects and enhance therapeutic efficacy. Thiophene-based sulfonamides have shown promise in achieving selectivity, particularly for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. mdpi.com

The selectivity arises from exploiting subtle differences in the amino acid composition at the rim of the active site among the various isoforms. nih.gov For example, derivatives of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamide are significantly more potent against hCA II, IX, and XII compared to hCA I. nih.gov This selectivity against hCA I is therapeutically advantageous, as hCA I is a major off-target isoform present in red blood cells. nih.gov

Some compounds have demonstrated remarkable selectivity. For instance, certain pyrazole-based benzenesulfonamides were found to be more active against hCA II, IX, and XII than the standard drug acetazolamide, with some derivatives showing preferential inhibition of the tumor-related isoforms. researchgate.net The design of inhibitors with specific "tails" or moieties that can interact with unique subpockets in the active site of a particular isoform is a key strategy for enhancing selectivity. mdpi.comnih.gov For example, the development of membrane-impermeant sulfonamides, by adding permanently charged groups, is a strategy to selectively target the extracellular, membrane-bound CA IX and XII on cancer cells, while sparing the intracellular cytosolic isoforms. mdpi.com

Anticancer and Antiproliferative Activities

The overexpression of CA IX and XII in various cancers has spurred the investigation of CA inhibitors, including thiophene sulfonamides, as potential anticancer agents. Inhibition of these enzymes disrupts pH regulation in the tumor microenvironment, leading to apoptosis and reduced tumor growth and metastasis.

A number of studies have demonstrated the antiproliferative effects of thiophene sulfonamide analogues against a panel of human cancer cell lines.

MCF-7 (Breast Carcinoma): 2,5-Dichlorothiophene-3-sulfonamide showed a growth inhibition 50 (GI₅₀) of 7.13 ± 0.13 µM against MCF-7 cells. nih.gov Other studies on different series of 4-amino-thieno[2,3-d]pyrimidines also reported significant antiproliferative activity against MCF-7 cells, with some compounds exhibiting IC₅₀ values in the low nanomolar range (e.g., 9.1 nM and 28.0 nM). mdpi.com

HepG2 (Hepatocellular Carcinoma): A novel series of sulfonamide derivatives bearing a thiophene moiety was screened for cytotoxic activity against the HepG2 cell line, identifying several potent compounds. researchgate.net Another study on thiophene carboxamide derivatives reported substantial antiproliferative properties against various liver cancer cell lines, including HepG2. mdpi.com

H1299 (Non-small Cell Lung Cancer): Thiophene-based derivatives have been designed as dual EGFR/HER2 inhibitors targeting the H1299 lung cancer cell line. mdpi.com One acetamide derivative containing a 3-cyano-tetrahydrobenzo[b]thiophene moiety displayed a potent IC₅₀ value of 12.5 nM against H1299 cells. mdpi.com

While specific data for HEL, NCI-H460, and SF-268 cell lines with this compound analogues were not prominently available in the reviewed literature, the broad-spectrum activity observed suggests potential efficacy.

Table 2: Antiproliferative Activity of Selected Thiophene-Based Compounds Against Various Cancer Cell Lines

| Compound/Series | Cell Line | Activity Metric | Value (µM) |

| 2,5-Dichlorothiophene-3-sulfonamide nih.gov | MCF-7 | GI₅₀ | 7.13 |

| 5-Arylthieno[2,3-d]pyrimidines mdpi.com | MCF-7 | IC₅₀ | 0.0091 |

| 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-tetrahydrobenzo[b]thiophen-2-yl)acetamide mdpi.com | H1299 | IC₅₀ | 0.0125 |

| Thiophene carboxamide derivative 2b mdpi.com | Hep3B | IC₅₀ | 5.46 |

Some sulfonamide derivatives containing a thiophene moiety have been investigated for their ability to act as radio-sensitizers. researchgate.net Radio-sensitizers are compounds that enhance the cytotoxic effects of radiation therapy, a cornerstone of cancer treatment. A study evaluated promising sulfonamide-thiophene compounds and found that they exhibited enhanced cytotoxic activity when combined with γ-radiation. researchgate.net This suggests that these compounds may have a dual role in cancer therapy, acting both as direct antiproliferative agents and as adjuvants to radiotherapy.

Antimicrobial Activities

The thiophene ring is a structural component of numerous pharmacologically active compounds, including some with antimicrobial properties. nih.gov While research has heavily focused on the carbonic anhydrase inhibition and anticancer potential of thiophene sulfonamides, some studies have explored their activity against microbial pathogens.

Various thiophene derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.govresearchgate.net For example, a study on novel armed thiophene derivatives showed that some compounds possessed potent antibacterial activity, with one derivative being more effective against Pseudomonas aeruginosa than the standard drug gentamicin. nih.gov Another study found that certain thiophene derivatives exhibited antimicrobial activity comparable to ampicillin and gentamicin against several bacterial species and potent activity against the fungus Aspergillus fumigatus. researchgate.net

Furthermore, hybrids of thienopyrimidines and sulfonamides have been designed and tested, showing varying degrees of inhibition against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species. mdpi.com These findings indicate that the thiophene sulfonamide scaffold is a versatile platform that can be modified to develop agents with antimicrobial properties.

Antibacterial Efficacy

The sulfonamide functional group is a well-established pharmacophore in antibacterial agents. nih.govicm.edu.pl Similarly, various thiophene derivatives have demonstrated antibacterial properties. researchgate.net

Staphylococcus aureus : Compounds containing both thiophene and sulfonamide moieties have been reported to exhibit antibacterial activity against Staphylococcus aureus. For example, one study identified a thiophene-sulfonamide derivative as a potent compound with a minimum inhibitory concentration (MIC) value of 6.25 µg/mL against S. aureus. researchgate.net Another study on sulfonamide derivatives showed strong antibacterial action against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. nih.gov

Escherichia coli : Thiophene and sulfonamide derivatives have also been evaluated for their efficacy against the Gram-negative bacterium Escherichia coli. A specific thiophene-sulfonamide compound was found to have an MIC of 25 µg/mL against E. coli. researchgate.net

Bacillus subtilis : Research on the antibacterial effects of thiophene derivatives has included testing against Bacillus subtilis, a Gram-positive bacterium. longdom.org

Pseudomonas aeruginosa : While some sulfonamides have broad-spectrum activity, their efficacy against Pseudomonas aeruginosa can be limited. ijbs.com However, the antibacterial activity of various antimicrobial agents against P. aeruginosa is an area of active research. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Thiophene-Sulfonamide Analogues

| Compound Analogue | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiophene-Sulfonamide Derivative | Staphylococcus aureus | 6.25 | researchgate.net |

| Thiophene-Sulfonamide Derivative | Escherichia coli | 25 | researchgate.net |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus ATCC 29213 | 32 | nih.gov |

| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus ATCC 29213 | 64 | nih.gov |

Antifungal Efficacy

The sulfonamide class of compounds has been shown to possess antifungal properties, and thiophene-containing molecules have also been investigated for their activity against various fungal pathogens. nih.gov

Candida albicans : Arylsulfonamide derivatives have been screened for their antifungal activity against several Candida species, including Candida albicans. nih.gov Some of these compounds exhibited fungistatic activity at concentrations ranging from 0.125 to 1 mg/mL. nih.gov Thiophene derivatives have also shown potential in inhibiting the growth of C. albicans.

Aspergillus awamori : While specific data for Aspergillus awamori is limited, studies on other Aspergillus species provide insights into the potential antifungal spectrum.

Aspergillus niger : The antifungal activity of various compounds, including those containing thiophene, has been evaluated against Aspergillus niger. semanticscholar.org Some sulfa drugs have also been tested against Aspergillus species, with varying degrees of efficacy. nih.govresearchgate.net

Other Enzyme Inhibition Profiles

Urease Inhibition

Thiophene sulfonamide derivatives have been investigated for their potential as urease inhibitors. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide, and its inhibition is a key target in the treatment of diseases caused by ureolytic bacteria, such as Helicobacter pylori.

In one study, a series of 5-arylthiophene-2-sulfonylacetamide derivatives were synthesized and evaluated for their urease inhibitory activity. The compound N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide demonstrated excellent urease inhibition with an IC₅₀ value of approximately 17.1 ± 0.15 µg/mL. nih.gov Other analogues, such as N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide and N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide, also showed significant inhibition with IC₅₀ values of 17.9 + 0.13 and 23.3 + 0.21 µg/mL, respectively. nih.gov The level of inhibition was found to be influenced by the nature and position of substituents on the aromatic rings, indicating that electronic effects play a crucial role in the inhibitory action. nih.gov For instance, N-((5-phenylthiophen-2-yl)sulfonyl)acetamide showed good inhibition, whereas compounds with bis(trifluoromethyl)phenyl and dichlorophenyl groups exhibited moderate activity. nih.gov

Another study on propanamide-sulfonamide drug conjugates found that derivatives of naproxen conjugated with various sulfa drugs displayed potent, competitive inhibition of urease. frontiersin.org Specifically, conjugates with sulfathiazole and sulfaguanidine were highly effective, with IC₅₀ values of 5.82 ± 0.28 µM and 5.06 ± 0.29 µM, respectively. frontiersin.org These findings underscore the potential of the sulfonamide scaffold, particularly when combined with a thiophene ring, in the design of effective urease inhibitors.

Table 1: In Vitro Urease Inhibitory Activity of Thiophene Sulfonamide Analogues

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide | 17.1 ± 0.15 | nih.gov |

| N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | 17.9 + 0.13 | nih.gov |

| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 23.3 + 0.21 | nih.gov |

| N-((5-phenylthiophen-2-yl)sulfonyl)acetamide | ~38.4 | nih.gov |

| N-((5-(3,4-dichlorophenyl)thiophen-2-yl)sulfonyl)acetamide | ~42.5 | nih.gov |

| N-((5-(p-Tolyl)thiophen-2-yl)sulfonyl)acetamide | ~43 | nih.gov |

Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein-tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.gov The inhibition of PTP1B can enhance insulin sensitivity. nih.gov Research has identified novel sulfonamides containing a difluoromethylene-phosphonate group as potent inhibitors of PTP1B. nih.gov

Structure-activity relationship studies have revealed that these sulfonamide-based inhibitors can achieve IC₅₀ or Kᵢ values in the low nanomolar range. nih.gov These compounds have demonstrated inhibitory activity that is significantly higher—up to 100 and 30 times more potent—than their corresponding tertiary amine and carboxamide counterparts, respectively. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a class of sulfonamides as PTP1B inhibitors highlighted that the spatial arrangement of electrostatic and steric factors is crucial for potent inhibition. nih.gov This suggests that the specific architecture of sulfonamide derivatives is key to their interaction with the PTP1B active site, offering a pathway for the development of new and effective inhibitors for managing type 2 diabetes. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a critical role in the synthesis of prostaglandins. nih.gov Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. semanticscholar.org

A study on new 2,3,4-trisubstituted thiophene derivatives identified N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide as a compound with high selectivity for COX-2. nih.gov This compound exhibited a COX-2 IC₅₀ value of 5.45 μM and a COX-1 IC₅₀ of 45.65 μM, resulting in a selectivity index of 8.37. For comparison, the widely used selective COX-2 inhibitor, celecoxib, has a reported COX-2 selectivity index of 15.44. nih.gov The morpholinoacetamide-thiophene hybrid was identified as a promising lead for developing dual COX-2/5-LOX inhibitors. nih.gov

Table 2: In Vitro COX-1/COX-2 Inhibitory Activity

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 45.65 | 5.45 | 8.37 | nih.gov |

Blood Coagulation Factor Xa Inhibition

Factor Xa (FXa) is a serine protease that plays a crucial role at the intersection of the intrinsic and extrinsic pathways of the blood coagulation cascade. frontiersin.org As such, it is a prime target for the development of anticoagulant drugs to prevent and treat thromboembolic disorders. While specific inhibitory data for this compound against Factor Xa is not detailed in the provided results, research into FXa inhibitors has highlighted the importance of the thiophene moiety. In the development of certain FXa inhibitors, the aromatic thiophene ring has been shown to have a beneficial substitution effect. frontiersin.org The structure of the inhibitor, particularly an "L" shape, is considered important for optimal interaction with the S1 and S4 pockets of the enzyme's active site. frontiersin.org The thiophene group can interact favorably with key amino acid residues, such as Tyr99, in the S4 pocket, contributing to the binding affinity and inhibitory activity. frontiersin.org

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI) Inhibition

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. drugbank.com They bind to an allosteric site on the reverse transcriptase enzyme, known as the NNRTI-binding pocket (NNIBP), inducing a conformational change that inhibits its function. mdpi.com

A series of thiophene[3,2-d]pyrimidine derivatives, which are structural analogues, have been designed and synthesized as potent HIV-1 NNRTIs. nih.govacs.org Within this series, sulfonamide compounds, in particular, demonstrated excellent potency against wild-type HIV-1 in MT-4 cells. nih.govacs.org Two standout compounds, 9b and 9d, were identified as single-digit nanomolar inhibitors with EC₅₀ values of 9.2 nM and 7.1 nM, respectively. nih.govacs.org These compounds also showed potent activity against clinically relevant mutant strains, such as K103N and E138K. nih.govacs.org Further enzymatic assays confirmed that these derivatives exhibit high affinity for wild-type HIV-1 RT, with IC₅₀ values in the low micromolar range, acting as classical NNRTIs. nih.govacs.org The tetrahedral structure of the sulfonamide group is suggested to be more favorable for forming hydrogen bonds with amino acid residues within the NNIBP compared to a planar amide structure. nih.gov

Table 3: In Vitro Anti-HIV-1 Activity of Thiophene[3,2-d]pyrimidine Sulfonamide Analogues

| Compound | Anti-HIV-1 Activity (WT) EC₅₀ (nM) | HIV-1 RT Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| 9b | 9.2 | Not Reported | nih.govacs.org |

| 9d | 7.1 | 1.138 | nih.govacs.org |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. nih.gov A series of novel thiophene derivatives were synthesized and evaluated for their AChE inhibitory activity using the Ellman method. nih.govnih.gov

In this study, the indanone moiety of the established AChE inhibitor donepezil was replaced with a thiophene ring. nih.gov Several of the synthesized compounds demonstrated more potent inhibition than the reference drug, donepezil, under the same experimental conditions. nih.govnih.gov The compound 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) was particularly effective, showing 60% inhibition of AChE activity, compared to 40% inhibition by donepezil. nih.govnih.gov Other analogues also displayed inhibitory activity greater than 50%, highlighting the potential of the thiophene scaffold in designing new AChE inhibitors. nih.gov

Table 4: In Vitro Acetylcholinesterase Inhibitory Activity

| Compound | % Inhibition | Reference |

|---|---|---|

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) | 60% | nih.govnih.gov |

| IIIa | 56.67% | nih.gov |

| VIb | 56.6% | nih.gov |

| VIh | 51.67% | nih.gov |

Peptidoglycan Biosynthesis Enzyme MurF Inhibition

The MurF ligase is an essential enzyme in the final intracellular stage of bacterial peptidoglycan biosynthesis, making it an attractive target for the development of novel antibacterial agents. nih.gov A series of cyanothiophene-based inhibitors of MurF enzymes from both Streptococcus pneumoniae and Escherichia coli have been designed and evaluated. nih.gov

These second-generation inhibitors were designed to have increased polarity compared to earlier versions and demonstrated inhibitory potencies in the low micromolar range. nih.gov The most effective compounds in this series not only inhibited the MurF enzyme but also showed promising antibacterial activity against selected Gram-positive and Gram-negative bacterial strains. nih.gov These findings represent a significant step toward developing new antibacterial drugs that target the crucial pathway of peptidoglycan biosynthesis. nih.gov

Antioxidant Activity

The in vitro antioxidant potential of this compound and its analogues has been a subject of scientific investigation, aiming to understand their capacity to counteract oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant activity of chemical compounds is commonly evaluated through various assays that measure their ability to scavenge free radicals or chelate pro-oxidant metals.

Research Findings on Thiophene Analogues

While specific data on the antioxidant activity of this compound is not extensively detailed in the reviewed literature, studies on analogous thiophene derivatives provide valuable insights into the potential antioxidant properties of this class of compounds. Research has demonstrated that the thiophene nucleus and its various substitutions can contribute significantly to antioxidant efficacy.

One study investigating a hydroxythiophene derivative reported excellent antioxidant properties, showing 85.9% activity relative to the well-known antioxidant, ascorbic acid, which exhibited 88.0% activity in the same assay tandfonline.com. This suggests that the presence of a hydroxyl group on the thiophene ring can confer substantial radical scavenging capabilities.

In another investigation, 3-amino thiophene-2-carboxamide derivatives were synthesized and evaluated for their antioxidant potential using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method nih.gov. The findings revealed that these compounds displayed significant antioxidant activity, with the percentage of inhibition ranging from 46.9% to 62.0% nih.gov. The 3-amino thiophene-2-carboxamide derivative 7a, in particular, demonstrated a notable antioxidant activity of 62.0%, which was comparable to the reference standard, ascorbic acid (88.44%) nih.gov. This highlights the role of the amino group in enhancing the antioxidant capacity of thiophene-based molecules.

Furthermore, a study on 2-amino-3-cyanothiophene derivatives demonstrated their antioxidant potential through DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS assays researchgate.net. The results indicated that certain synthesized compounds exhibited the highest antioxidant activities among those tested, underscoring the contribution of the 2-amino-3-cyano substitution pattern to the radical scavenging properties of the thiophene core researchgate.net.

The antioxidant mechanism of thiophene derivatives is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The presence of electron-donating groups, such as hydroxyl and amino moieties, on the thiophene ring appears to be a key determinant of their antioxidant potential.

In Vitro Antioxidant Activity Data

The following tables summarize the in vitro antioxidant activity of various thiophene analogues as reported in the scientific literature. These assays are standard methods for assessing the radical scavenging and reducing capabilities of chemical compounds.

Table 1: Antioxidant Activity of a Hydroxythiophene Analogue

| Compound | Antioxidant Activity (%) | Reference Standard | Reference Activity (%) |

| Hydroxythiophene compound 4a | 85.9 | Ascorbic acid | 88.0 |

Data sourced from a study evaluating the antioxidant properties of newly synthesized thiophene derivatives tandfonline.com.

Table 2: ABTS Radical Scavenging Activity of 3-Amino Thiophene-2-Carboxamide Analogues

| Compound | Inhibition (%) | Reference Standard | Reference Activity (%) |

| 3-amino thiophene-2-carboxamide 7a | 62.0 | Ascorbic acid | 88.44 |

| 3-amino thiophene-2-carboxamide 7b | 48.3 | Ascorbic acid | 88.44 |

| 3-amino thiophene-2-carboxamide 7c | 46.9 | Ascorbic acid | 88.44 |

This table presents the antioxidant activity of 3-amino thiophene-2-carboxamide derivatives as measured by the ABTS assay nih.gov.

These findings collectively suggest that the thiophene scaffold, particularly when functionalized with electron-donating groups, is a promising platform for the development of novel antioxidant agents. Further research is warranted to specifically elucidate the in vitro antioxidant profile of this compound and to understand the structure-activity relationships that govern the antioxidant properties within this chemical series.

Mechanistic Elucidation of Biological Actions

Cellular Pathway Modulation (e.g., Induction of Apoptosis, Cell Cycle Arrest)

While direct studies on 5-Cyanothiophene-3-sulfonamide's effects on cellular pathways are not extensively documented, the activities of structurally related thiophene (B33073) derivatives offer significant insights. Thiophene-containing compounds have been shown to induce programmed cell death, or apoptosis, and to halt the cell division cycle at various stages.

Thiophene derivatives have been observed to trigger apoptosis through the intrinsic pathway. nih.gov This pathway is initiated from within the cell, often in response to cellular stress, and involves the mitochondria. Key events include the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm. nih.gov One study on a novel thiophene derivative, F8, demonstrated its ability to induce phosphatidylserine (B164497) externalization, a hallmark of early apoptosis, as well as reactive oxygen species generation and mitochondrial depolarization, all of which are indicative of the intrinsic apoptotic pathway. nih.gov

Furthermore, compounds with a thiophene core have been implicated in the regulation of the cell cycle. For instance, a 5-nitro-thiophene-thiosemicarbazone derivative was found to cause cell cycle arrest in the S-phase in pancreatic ductal adenocarcinoma cells. nih.gov The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this cycle can prevent the proliferation of rapidly dividing cells, such as cancer cells. Other studies have shown that different thiophene analogs can cause cells to accumulate in the G2-M phase. nih.gov The activation of checkpoint kinases, such as CHK2 by ATM, can lead to the activation of p53, a tumor suppressor protein that plays a crucial role in cell cycle arrest and apoptosis. nih.gov

Molecular Targets and Binding Interactions (e.g., Zinc ion coordination in CA, DNA binding, specific enzyme active sites)

The sulfonamide group in this compound strongly suggests that a primary molecular target is the metalloenzyme carbonic anhydrase (CA). Sulfonamides are a well-established class of CA inhibitors. nih.govnih.govnih.gov The mechanism of inhibition involves the coordination of the sulfonamide moiety to the zinc ion located in the active site of the enzyme. nih.gov The deprotonated sulfonamide nitrogen atom acts as a strong zinc-binding group, mimicking the transition state of the enzyme's natural substrate, carbon dioxide. nih.gov Additionally, the oxygen atoms of the sulfonamide group often form hydrogen bonds with amino acid residues in the active site, such as the hydroxyl group of Thr199 in human CA II, further stabilizing the enzyme-inhibitor complex. nih.gov Thiophene-2-sulfonamide was one of the early and potent CA inhibitors discovered, highlighting the compatibility of the thiophene scaffold in this role. nih.gov

Beyond carbonic anhydrases, the thiophene-sulfonamide scaffold has been identified as an inhibitor of other key enzymes. For example, a high-throughput screening identified 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5), an enzyme implicated in neurodegenerative diseases. nih.gov X-ray crystallography of this compound in complex with cdk5 revealed an unconventional binding mode to the hinge region of the enzyme, mediated by a water molecule. nih.gov This indicates that thiophene-sulfonamides can adopt binding poses that allow for the inhibition of kinases, a critical class of enzymes in cellular signaling. Thiophene derivatives have also been reported to possess kinase inhibiting activities in other contexts. nih.gov

Role of Specific Functional Groups (e.g., Nitrile, Sulfonamide) in Bioactivity

The biological activity of this compound is a direct consequence of the chemical properties of its constituent functional groups: the sulfonamide and the nitrile group, attached to a central thiophene ring.

The nitrile group (-C≡N) , also known as a cyano group, can significantly influence the electronic properties and binding interactions of the molecule. As an electron-withdrawing group, it can modulate the acidity of the sulfonamide proton, which can be critical for its interaction with the zinc ion in the CA active site. The nitrile group itself can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets. In drug design, nitrile groups are often used as bioisosteres for carbonyl groups or to introduce polarity and improve pharmacokinetic properties.

The thiophene ring serves as a rigid scaffold that positions the sulfonamide and nitrile functional groups in a specific spatial orientation for optimal interaction with their biological targets. Heterocyclic rings like thiophene are common in medicinal chemistry and are known to participate in various interactions with proteins, including hydrophobic and π-stacking interactions. nih.gov

Advanced Characterization Techniques in 5 Cyanothiophene 3 Sulfonamide Research

X-ray Crystallography for Structural Elucidation and Binding Modes

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 5-Cyanothiophene-3-sulfonamide, this technique would provide unequivocal data on its molecular geometry, including the bond lengths and angles of the thiophene (B33073) ring, the cyano group, and the sulfonamide moiety. The resulting crystal structure would reveal the molecule's preferred conformation in the solid state and detail the intermolecular interactions, such as hydrogen bonds involving the sulfonamide's N-H and S=O groups, which dictate the crystal packing.

In the context of drug discovery, co-crystallization of this compound with a biological target (e.g., an enzyme or receptor) is a powerful method to elucidate its binding mode. nih.govnih.gov This process can reveal critical information, such as:

Key Interactions: Identifying the specific amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic interactions with the inhibitor. For instance, the sulfonamide group might act as a hydrogen bond donor and acceptor, while the thiophene ring could engage in π-π stacking with aromatic residues like tyrosine or phenylalanine. researchgate.net

Binding Conformation: Determining the exact conformation adopted by the molecule when it is bound to its target.

Solvent-Mediated Interactions: Visualizing the role of water molecules in mediating the connection between the ligand and the protein. nih.gov

This structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of next-generation derivatives with improved potency and selectivity. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., Dynamic NMR, 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure of this compound in solution. rsc.org A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecule's covalent framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two protons on the thiophene ring. Due to the electron-withdrawing nature of the cyano and sulfonamide groups, these protons would appear as doublets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants confirming their relative positions (H-2 and H-4). The protons of the sulfonamide (-SO₂NH₂) would likely appear as a singlet, the chemical shift of which could be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would include the four carbons of the thiophene ring, the carbon of the cyano group (-C≡N), and any carbons in substituent groups on the sulfonamide nitrogen. The chemical shifts would confirm the presence of the key functional groups. rsc.org

Advanced techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and final confirmation of the structure. nih.gov

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ) ppm | Multiplicity |

| 8.0 - 8.5 | d |

| 7.8 - 8.3 | d |

| 7.0 - 7.5 | s (broad) |

| Note: Predicted chemical shift values are estimates based on typical ranges for thiophene and sulfonamide derivatives. Actual values would be determined experimentally. |

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). rsc.org This experimental mass can be compared to the calculated exact mass based on the molecular formula (C₅H₄N₂O₂S₂), providing strong evidence for the compound's identity. For instance, the related compound 5-cyano-N-(oxan-3-yl)thiophene-2-sulfonamide has a calculated exact mass of 272.02893460 Da. nih.gov A similar level of precision would be expected for this compound.

Elemental analysis provides complementary data by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample. The experimental percentages must align closely with the theoretical values calculated from the molecular formula, serving as a fundamental check of purity and structural correctness.

| Analytical Technique | Parameter | **Theoretical Value (for C₅H₄N₂O₂S₂) ** | Purpose |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass | 200.9745 | Confirms molecular formula |

| Elemental Analysis | % Carbon (C) | 29.99% | Confirms elemental composition and purity |

| % Hydrogen (H) | 2.01% | Confirms elemental composition and purity | |

| % Nitrogen (N) | 13.99% | Confirms elemental composition and purity | |

| % Sulfur (S) | 32.03% | Confirms elemental composition and purity |

Multi-Technique Validation of Spectroscopic and Crystallographic Data

The structural confirmation of this compound is not based on a single technique but on the congruent evidence from multiple analytical methods. rsc.org The data from NMR spectroscopy, which defines the molecule's covalent structure in solution, must be consistent with the molecular weight determined by mass spectrometry and the elemental composition from elemental analysis.

Furthermore, when X-ray crystallography data is available, it provides the ultimate validation of the structure determined by other means. nih.gov For instance, powder X-ray diffraction (PXRD) can be used to confirm the phase purity of a bulk sample, ensuring that the material analyzed by other methods corresponds to the single crystal structure obtained. rsc.org The combination of solution-state data (NMR), gas-phase data (MS), and solid-state data (X-ray crystallography) provides a complete and robust characterization of the compound, leaving no ambiguity as to its identity, purity, and structure. This multi-technique approach is a cornerstone of modern chemical research.

Future Research Directions for 5 Cyanothiophene 3 Sulfonamide

Development of Isoform-Selective Inhibitors

The ability to selectively target specific enzyme isoforms is a hallmark of modern drug design, as it can lead to improved efficacy and reduced off-target effects. For derivatives of 5-Cyanothiophene-3-sulfonamide, which have shown potential as enzyme inhibitors, achieving isoform selectivity is a critical next step.

Thiophene-based sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes with multiple isoforms (hCA-I, hCA-II, etc.) that are implicated in various physiological and pathological processes. Studies on related thiophene (B33073) sulfonamides have demonstrated potent, noncompetitive inhibition of hCA-I and hCA-II. The key to developing isoform-selective inhibitors lies in exploiting the subtle structural differences within the active sites of these enzyme isoforms.

Future research should focus on the strategic modification of the this compound scaffold. By introducing diverse substituents on the thiophene ring and the sulfonamide group, it may be possible to create derivatives that exhibit preferential binding to a single CA isoform. This approach, guided by structural biology and computational modeling, could lead to the development of highly selective inhibitors for conditions such as glaucoma, epilepsy, and certain types of cancer, where specific CA isoforms play a crucial role.

Table 1: Inhibition Data of Thiophene-Based Sulfonamides Against hCA Isoforms

| Compound | hCA-I IC₅₀ (nM) | hCA-I Kᵢ (nM) | hCA-II IC₅₀ (nM) | hCA-II Kᵢ (nM) | Inhibition Type |

| Thiophene Sulfonamide 1 | 69 | 66.49 ± 17.15 | 23.4 | 74.88 ± 20.65 | Noncompetitive |

| Thiophene Sulfonamide 4 | 70,000 | 234,990 ± 15,440 | 1,405 | 38,040 ± 12,970 | Noncompetitive |

Note: Data is generalized from studies on thiophene-based sulfonamides and indicates the potential for developing isoform-selective inhibitors from the this compound scaffold.

Exploration of Novel Therapeutic Applications Beyond Current Findings

While the initial focus of thiophene sulfonamides has been on carbonic anhydrase inhibition, the structural motif of this compound holds promise for a much broader range of therapeutic applications. The exploration of these novel applications is a key area for future research.

One promising avenue is the development of antibacterial agents. The patent literature indicates that derivatives of this compound are intermediates in the synthesis of inhibitors of bacterial aminoacyl-tRNA synthetases (aaRS). google.com These enzymes are essential for bacterial protein synthesis and represent attractive targets for the development of new antibiotics. google.com By functionalizing the this compound core, it may be possible to design potent and selective inhibitors of specific bacterial aaRS enzymes, addressing the growing threat of antibiotic resistance. google.com

Furthermore, research into other thiophene derivatives suggests potential applications in cancer therapy. For instance, novel sulfonamides incorporating thiophene and thiazole (B1198619) moieties have demonstrated anti-breast cancer activity. The planar aromatic structure of these compounds allows them to intercalate with DNA, leading to cell cycle arrest and apoptosis. This opens the door for designing this compound derivatives with cytotoxic activity against various cancer cell lines.

Other potential therapeutic areas for thiophene-containing compounds include anti-inflammatory, antipsychotic, and anti-arrhythmic agents. A systematic screening of this compound derivatives against a diverse panel of biological targets could uncover unexpected and valuable therapeutic activities.

Application of Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to minimize environmental impact and improve sustainability. Future research on this compound should prioritize the development of environmentally benign and scalable synthetic routes.

Traditional methods for synthesizing sulfonamides can involve hazardous reagents and generate significant waste. Green chemistry approaches aim to address these issues through the use of safer solvents, renewable starting materials, and catalytic reactions. For instance, the synthesis of sulfonamides in aqueous media at room temperature represents a significant step towards a more sustainable process.

For the synthesis of this compound and its derivatives, research could focus on:

Catalytic Methods: Employing reusable catalysts to improve reaction efficiency and reduce waste.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents.

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel to minimize purification steps and solvent usage.

A life cycle assessment (LCA) of the synthesis of related thiophene-based compounds has highlighted the environmental impact of certain chemical steps. This underscores the need to optimize synthetic processes to align with green chemistry principles and ensure the long-term sustainability of producing this compound-based pharmaceuticals.

Advanced Computational Approaches for Predictive Modeling and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For this compound, advanced computational approaches can accelerate the discovery process and provide valuable insights into its structure-activity relationships (SAR).

Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of target enzymes. This information is crucial for understanding the molecular basis of inhibition and for designing modifications that can enhance binding affinity and selectivity. For example, docking studies on thiophene-based sulfonamides have elucidated their interaction with carbonic anhydrase isoenzymes.

Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic properties of this compound and its derivatives. These calculations can predict parameters such as chemical hardness, electronic chemical potential, and electrophilicity, which are important for understanding the reactivity and stability of the molecules.